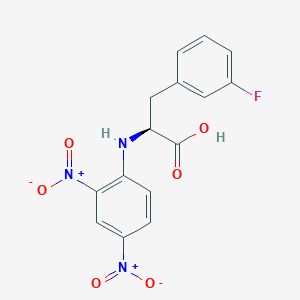
3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a thiazole ring, a difluoropropyl group, and an imine functionality, combined with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine typically involves the reaction of 3,3-difluoropropylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then treated with methanesulfonic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The thiazole ring and imine functionality allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The difluoropropyl group may enhance the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoropropyl)-1,3-thiazole
- 3-(3,3-Difluoropropyl)-1,3-thiazol-2-amine
- 3-(3,3-Difluoropropyl)-1,3-thiazol-2-thiol
Uniqueness
3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid is unique due to the presence of the imine functionality combined with the difluoropropyl group and methanesulfonic acid
Properties
CAS No. |
184719-39-9 |
|---|---|
Molecular Formula |
C7H12F2N2O3S2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(3,3-difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid |
InChI |
InChI=1S/C6H8F2N2S.CH4O3S/c7-5(8)1-2-10-3-4-11-6(10)9;1-5(2,3)4/h3-5,9H,1-2H2;1H3,(H,2,3,4) |
InChI Key |
UJMBUTZRGDFELC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CSC(=N)N1CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
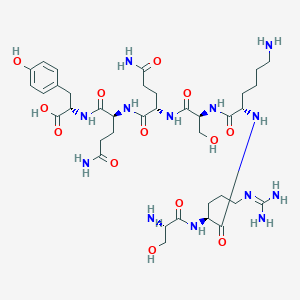
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
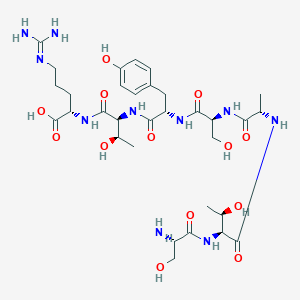
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
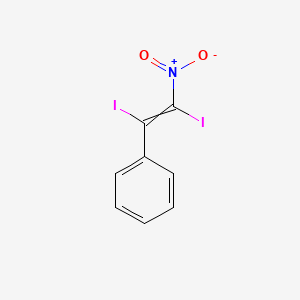


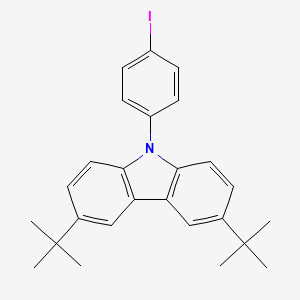
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
